molecular formula C20H15ClN4OS2 B2840323 3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114945-23-1

3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2840323
CAS No.: 1114945-23-1
M. Wt: 426.94
InChI Key: FWMOSILHVBZNCR-UHFFFAOYSA-N
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Description

This pyridazine derivative features a 3-chlorophenyl group at position 3 and a 1,2,4-oxadiazole moiety substituted with a methylsulfanylphenyl group at position 4. The compound’s structure combines a pyridazine core with sulfur-containing substituents, which are critical for modulating physicochemical properties (e.g., lipophilicity) and biological interactions.

Properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c1-27-16-7-5-13(6-8-16)20-22-18(26-25-20)12-28-19-10-9-17(23-24-19)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOSILHVBZNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and hydrazides.

    Final Coupling: The final step involves coupling the pyridazine core with the oxadiazole derivative, typically using thiol-based reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or oxadiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazole possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The incorporation of the methylsulfanyl group enhances the efficacy of these compounds by improving their lipophilicity and membrane penetration capabilities .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research demonstrates that derivatives featuring similar structural motifs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the interaction of the compound with specific cellular targets .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological applications, including anticonvulsant activity. Compounds with related structures have shown efficacy in models of epilepsy, indicating that this compound may also possess similar properties .

Case Study 1: Antimicrobial Screening

In a study published in Molecules, a series of oxadiazole derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with chlorophenyl substitutions exhibited superior activity compared to standard antibiotics .

Case Study 2: Antitumor Evaluation

Another research effort involved evaluating the cytotoxic effects of similar pyridazine derivatives on various cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced antitumor potency, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight logP Key Features
Target Compound R1: 3-ClPh; R2: 4-MeSPh C22H18ClN4OS2 ~460.0* ~6.5* High lipophilicity; electron-withdrawing Cl enhances stability
3-(3,4-Dimethylphenyl)-6-[({3-[4-(MeS)Ph]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine R1: 3,4-diMePh; R2: 4-MeSPh C22H20N4OS2 420.55 6.48 Methyl groups increase steric bulk but reduce electronic effects
3-(4-Methylphenyl)-6-[({3-[4-(MeS)Ph]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine R1: 4-MePh; R2: 4-MeSPh C21H18N4OS2 406.53 N/A Reduced molecular weight; para-methyl may improve solubility
3-(3-MeOPh)-6-[({3-[3-(CF3)Ph]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine R1: 3-MeOPh; R2: 3-CF3Ph C20H14F3N4O2S 438.41 N/A Methoxy (electron-donating) vs. Cl (electron-withdrawing); CF3 enhances metabolic stability

*Estimated based on structural analogs.

Key Observations :

  • Chlorophenyl vs.
  • Oxadiazole Modifications : Replacing the methylsulfanyl group in R2 with trifluoromethyl (as in ) increases electronegativity and may improve target binding but reduce solubility.

Biological Activity

3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound with potential biological activities. Its structure includes a pyridazine core, oxadiazole moiety, and chlorophenyl groups, which are known to influence various biological functions. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}ClN4_{4}OS2_{2}
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 1114945-23-1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridazine derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds demonstrate effective inhibition against a range of bacterial strains. For instance:

  • MIC Values : Compounds structurally related to the target compound have shown MIC values ranging from 15.62 µg/mL against Gram-positive bacteria .

Anticancer Potential

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cell lines:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines (e.g., HT29), showing promising antiproliferative effects with IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antimicrobial activity with MIC values as low as 15.62 µg/mL against specific bacterial strains .
Study BShowed that related oxadiazole compounds exhibited IC50_{50} values around 30 µM against HT29 cancer cells, indicating strong anticancer potential .
Study CInvestigated the structure-activity relationship (SAR) revealing that chlorinated phenyl groups enhance biological activity significantly .

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